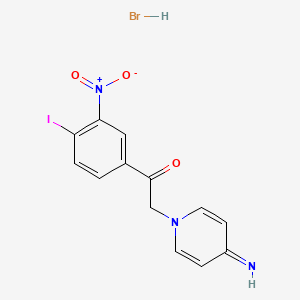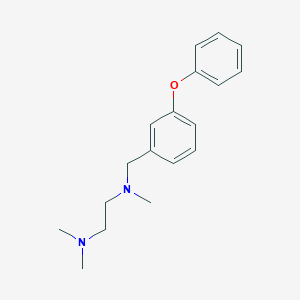
2-(4-imino-1(4H)-pyridinyl)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-imino-1(4H)-pyridinyl)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide is a chemical compound with potential applications in scientific research. This compound is also known as INPI-1 and has been synthesized using a specific method. The purpose of
Mécanisme D'action
The mechanism of action of 2-(4-imino-1(4H)-pyridinyl)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and survival. This compound has also been found to activate the p53 pathway, which is a tumor suppressor pathway that can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on cancer cells. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and survival, such as topoisomerase II and protein kinase C. This compound has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-imino-1(4H)-pyridinyl)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide in lab experiments is its potential to inhibit the growth of cancer cells. This compound has been shown to have a high potency against various cancer cell lines. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the toxicity profile of this compound and its potential side effects.
Orientations Futures
There are several future directions for the research on 2-(4-imino-1(4H)-pyridinyl)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide. One direction is to further investigate the mechanism of action of this compound and its potential targets in cancer cells. Another direction is to optimize the synthesis method to produce higher yields of the compound with better purity. Additionally, studies are needed to determine the toxicity profile of this compound and its potential side effects in vivo. Finally, there is potential for the development of this compound as a therapeutic agent for the treatment of cancer.
Méthodes De Synthèse
The synthesis of 2-(4-imino-1(4H)-pyridinyl)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide involves the reaction of 4-iodo-3-nitrobenzaldehyde with 4-aminopyridine in the presence of acetic acid. The resulting product is then reacted with ethyl bromoacetate to form the final compound. This synthesis method has been optimized to produce high yields of the compound with good purity.
Applications De Recherche Scientifique
2-(4-imino-1(4H)-pyridinyl)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide has potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Propriétés
IUPAC Name |
2-(4-iminopyridin-1-yl)-1-(4-iodo-3-nitrophenyl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O3.BrH/c14-11-2-1-9(7-12(11)17(19)20)13(18)8-16-5-3-10(15)4-6-16;/h1-7,15H,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJXSENYCDNOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN2C=CC(=N)C=C2)[N+](=O)[O-])I.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrIN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propyl 3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B6023160.png)
![N-[1-(4-fluorophenyl)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B6023176.png)
![N-[1-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6023180.png)

![4-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6023194.png)
![2-[1-cyclopentyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6023199.png)
![5-{[5-(diethylamino)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6023208.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B6023212.png)
![5-chloro-2-hydroxy-3-methoxybenzaldehyde [4-[(3-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6023218.png)
![4-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6023220.png)
![N-(3-chlorophenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6023225.png)
![2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6023231.png)
![1-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6023256.png)
![ethyl 4-[({6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinyl}carbonyl)amino]-1-piperidinecarboxylate](/img/structure/B6023265.png)